

Commercial Availability and Synthetic Protocols of Ethyl 3-oxopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-oxopropanoate

Cat. No.: B010250

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopropanoate, a versatile β -keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Its bifunctional nature, possessing both an ester and a ketone group, allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of **Ethyl 3-oxopropanoate**, alongside detailed experimental protocols for its synthesis and analysis, and highlights its utility in key synthetic pathways.

Commercial Availability and Suppliers

Ethyl 3-oxopropanoate is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 95% to over 99%, with pricing being competitive and generally available upon inquiry for larger quantities.

Supplier	Purity	Contact Information	Notes
Sigma-Aldrich (Merck)	Inquire	--INVALID-LINK--	A well-established supplier for a wide range of research chemicals.
Simson Pharma Limited	Inquire	--INVALID-LINK--, --INVALID-LINK--[1]	Offers the product with a Certificate of Analysis.[1]
Molport	≥95%	--INVALID-LINK--	An online marketplace listing various suppliers.[2]
Huateng Pharma	95%	--INVALID-LINK--	A supplier of pharmaceutical intermediates.[3]
Srisyn Chemicals	Inquire	Inquire via IndiaMART	Listed on IndiaMART, an Indian B2B marketplace.[4]
ChemSrc	95.0%, 98.0%	Lists various suppliers	A chemical sourcing platform.[5]
chem960.com	99%, 99.9%	Lists various suppliers	A chemical trade platform.[6]
Pharmaffiliates	Inquire	--INVALID-LINK--	A manufacturer and supplier of pharmaceutical impurities and reference standards. [7]
BLD Pharm	Inquire	--INVALID-LINK--	Offers the compound with supporting analytical data like NMR and HPLC.[5]

Experimental Protocols

General Synthesis of Ethyl 3-oxopropanoate via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction and a common method for the synthesis of β -keto esters like **Ethyl 3-oxopropanoate**. The following is a general protocol adapted from the synthesis of similar compounds.[8]

Materials:

- Ethyl acetate
- Sodium ethoxide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether or THF.
- Add a solution of ethyl acetate in the anhydrous solvent dropwise to the stirred suspension of the base at a controlled temperature, typically ranging from 0 °C to room temperature.
- After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours to ensure the completion of the condensation.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.[\[8\]](#)
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Ethyl 3-oxopropanoate**.
- Purify the crude product by vacuum distillation.

Analysis of Ethyl 3-oxopropanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile compounds like **Ethyl 3-oxopropanoate**. The following is a general protocol for the analysis of related compounds.[\[1\]](#)

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).[\[1\]](#)
- Injector Temperature: 250 °C.[\[1\]](#)
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[1\]](#)
- Injection Volume: 1 μL .[\[1\]](#)
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
 - Mass Analyzer: Quadrupole.[\[1\]](#)

- Scan Range: m/z 40-400.[1]
- Source Temperature: 230 °C.[1]
- Transfer Line Temperature: 280 °C.[1]

Procedure:

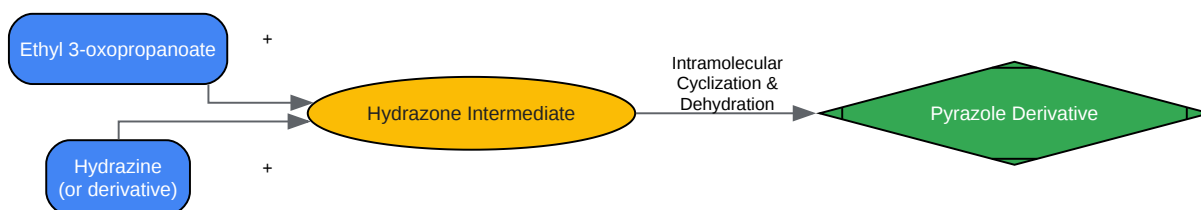
- Sample Preparation: Dissolve approximately 1 mg of **Ethyl 3-oxopropanoate** in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[1]
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data over the specified mass range.
- Data Analysis: Identify the peak corresponding to **Ethyl 3-oxopropanoate** based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.

Key Signaling Pathways and Synthetic Applications

Ethyl 3-oxopropanoate is a key precursor in several important multicomponent reactions that form the basis for the synthesis of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as **Ethyl 3-oxopropanoate**, with a hydrazine derivative to form a pyrazole ring.[6][7][9] This reaction is fundamental to the synthesis of numerous pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial properties.[6]

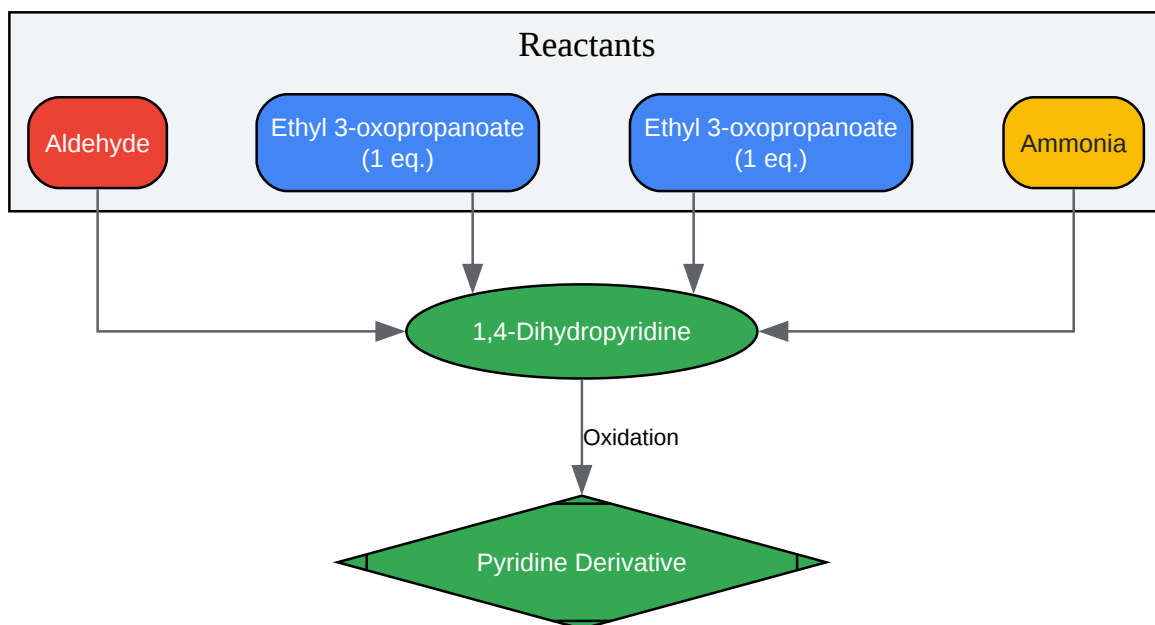


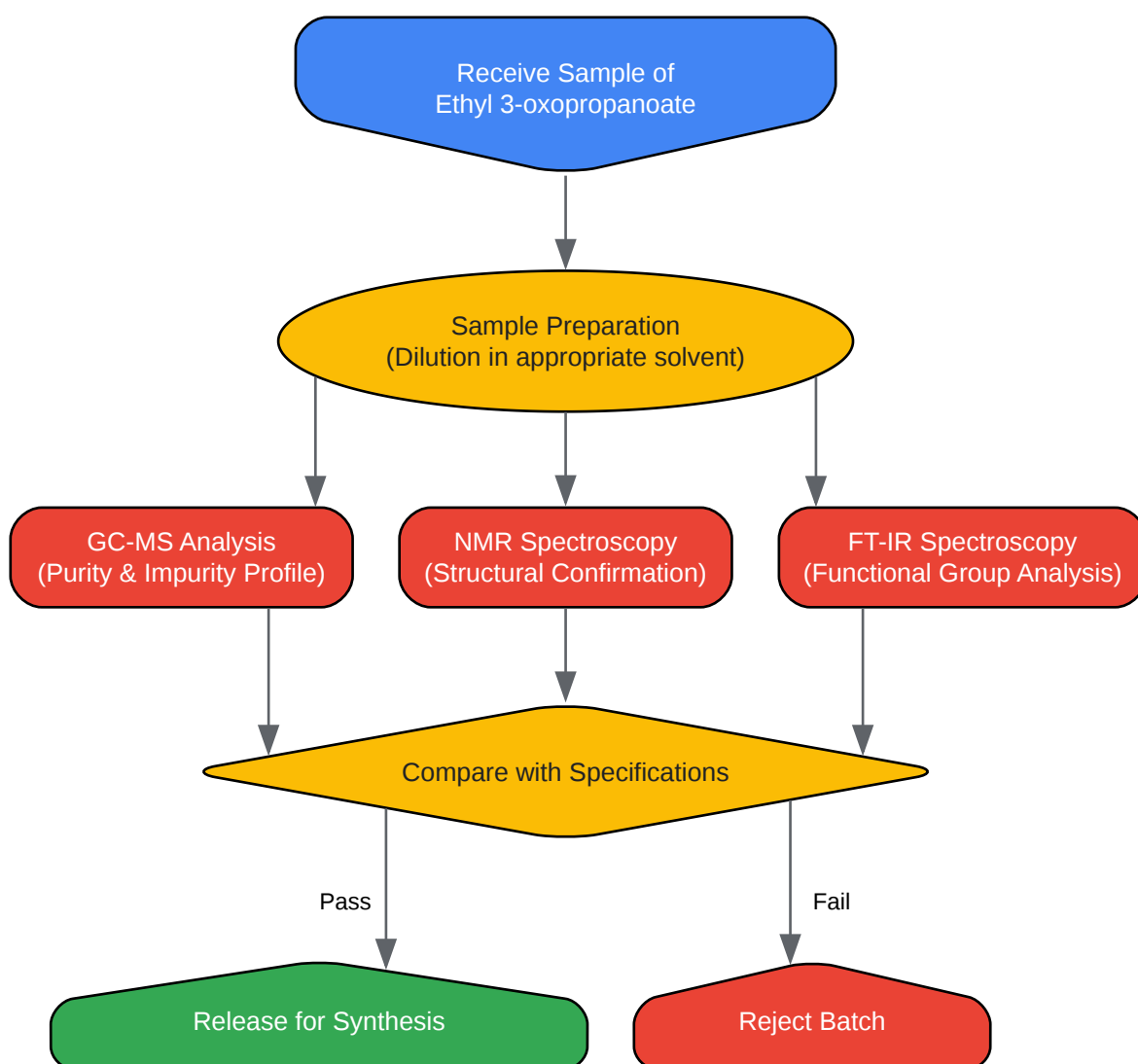
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Caption: Knorr Pyrazole Synthesis Pathway.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β -keto ester like **Ethyl 3-oxopropanoate**, and a nitrogen donor such as ammonia or ammonium acetate.^{[10][11]} The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative.^[10] This synthesis is crucial for producing 1,4-dihydropyridine compounds, a class of drugs used as calcium channel blockers.^[10]





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